5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide
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Overview
Description
This compound is a derivative of nicotinamide , which is a form of vitamin B3 and is used in many biological processes. The “5-bromo” indicates the presence of a bromine atom at the 5th position of the nicotinamide ring. The “N-(2-hydroxy-2-methyl-4-phenylbutyl)” part suggests a substitution on the nitrogen atom of the nicotinamide ring with a 2-hydroxy-2-methyl-4-phenylbutyl group.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as oxidation, amination, halogenation, and various C-C bond formations .Scientific Research Applications
Antiprotozoal Activity
- A study explored the synthesis of various compounds, including those similar to 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide, for antiprotozoal activity. These compounds demonstrated effective in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, and some were curative in an in vivo mouse model for Trypanosoma b.rhodesiense at specific oral dosages (Ismail et al., 2003).
Herbicidal Activity and Structure-Activity Relationships
- Nicotinic acid derivatives, related to 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide, were investigated for their herbicidal activity. Some exhibited significant herbicidal activity against certain plants, providing insights into the development of new herbicides (Yu et al., 2021).
Binding to 5-HT3 and Dopamine D2 Receptors
- A study synthesized a series of derivatives and evaluated their binding to 5-HT3 and dopamine D2 receptors. Some derivatives showed potent affinities for both receptors, indicating potential applications in neurological research (Hirokawa et al., 1998).
Modulation of Dopaminergic Pathways
- Nicotinic agonists, including halogenated derivatives similar to 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide, were found to induce striatal dopamine release in vivo. These compounds hold potential implications for Parkinson's Disease treatment (Abin-Carriquiry et al., 2008).
Corrosion Inhibition
- Nicotinamide derivatives, similar in structure to 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide, were studied for their corrosion inhibition effect on mild steel in hydrochloric acid solution. The study contributes to understanding the corrosion inhibition mechanisms of such compounds (Chakravarthy et al., 2014).
Inhibition of Mammary and Urinary Bladder Carcinogenesis
- Studies on synthetic retinoids, including compounds structurally related to 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide, showed efficacy in inhibiting mammary and urinary bladder carcinogenesis in animal models. This suggests potential applications in cancer prevention research (McCormick et al., 1982).
Metabolomics Analysis in Cancer Cells
- A metabolomics study investigated the effects of NAMPT inhibition on human cancer cells. NAMPT is responsible for converting nicotinamide to NAD+, an essential molecule in cellular metabolism, indicating relevance to 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)nicotinamide (Tolstikov et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation of arginine residues in proteins, which is a post-translational modification involved in various cellular processes including DNA repair, gene regulation, and apoptosis .
Mode of Action
It is known to interact with its target enzyme, possibly inhibiting its function . This interaction could lead to changes in the ADP-ribosylation process, affecting the function of proteins that are normally modified by this enzyme .
Biochemical Pathways
The affected pathways are those involving the ADP-ribosylation of proteins. Disruption of these pathways can have downstream effects on various cellular processes, including DNA repair, gene regulation, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on the ADP-ribosylation of proteins. By interacting with the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1, it could potentially disrupt the normal function of proteins that are modified by this enzyme .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-17(22,8-7-13-5-3-2-4-6-13)12-20-16(21)14-9-15(18)11-19-10-14/h2-6,9-11,22H,7-8,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOTBXZEPRXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC(=CN=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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